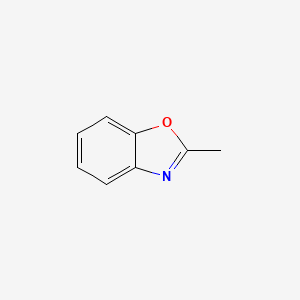

2-Methylbenzoxazole

Beschreibung

This compound has been reported in Cymbopogon citratus with data available.

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSHFKPKFISSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870432 | |

| Record name | Benzoxazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow liquid; [Sigma-Aldrich MSDS], Liquid, Yellowish liquid; Roast burnt aroma | |

| Record name | 2-Methylbenzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-4,5-benzoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-4,5-benzo-oxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4,5-benzo-oxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109-1.115 | |

| Record name | 2-Methyl-4,5-benzo-oxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

95-21-6 | |

| Record name | 2-Methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4,5-benzo-oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4,5-BENZO-OXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0P021V3TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4,5-benzoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9.5 °C | |

| Record name | 2-Methyl-4,5-benzoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methylbenzoxazole chemical structure and properties

An In-depth Technical Guide to 2-Methylbenzoxazole

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 95-21-6), a heterocyclic aromatic organic compound of significant interest to the scientific community. It details the molecule's chemical structure, physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, this document explores its reactivity, diverse applications in drug development and materials science, and summarizes its biological, pharmacological, and toxicological profiles. The content is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables and illustrating complex processes with detailed diagrams.

Chemical Structure and Identifiers

This compound is a member of the 1,3-benzoxazole class, which consists of a benzene ring fused to an oxazole ring.[1][2] The structure is characterized by a methyl group substituted at the 2-position of the benzoxazole core.[1] This arrangement of atoms imparts unique chemical and physical properties that make it a valuable intermediate in organic synthesis.[3]

| Identifier | Value |

| IUPAC Name | 2-methyl-1,3-benzoxazole[1] |

| CAS Number | 95-21-6[1] |

| Molecular Formula | C₈H₇NO[1] |

| Molecular Weight | 133.15 g/mol [1] |

| Canonical SMILES | CC1=NC2=CC=CC=C2O1[1] |

| InChI | InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3[1] |

| InChIKey | DQSHFKPKFISSNM-UHFFFAOYSA-N[1] |

| Synonyms | 2-Methyl-1,3-benzoxazole, USAF EK-982[1][4] |

Physicochemical Properties

This compound is typically a colorless to pale yellow or dark yellow liquid at room temperature.[1][3] It is characterized by a relatively low melting point and is sparingly soluble in water but shows good solubility in organic solvents like ethanol.[1][3]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3] |

| Melting Point | 5 - 10 °C[5][6] |

| Boiling Point | 178 °C[5][6] |

| Density | 1.121 g/mL at 25 °C[5][6] |

| Refractive Index | n20/D 1.548 - 1.550[1][5] |

| Flash Point | 75 °C (167 °F) - closed cup[6] |

| Solubility | Insoluble in water; Soluble in ethanol[1] |

| LogP | 2.13620[5] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Comprehensive data, including Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are available from multiple sources.[1][4][7]

| Spectrum Type | Description |

| Mass Spec (EI) | NIST data is available, providing fragmentation patterns for structural elucidation.[4] |

| ¹H NMR | Spectra have been recorded in various solvents (e.g., CDCl₃, DMSO-d₆), showing characteristic shifts for the methyl and aromatic protons.[7] |

| ¹³C NMR | Data is available, identifying the carbon skeleton of the molecule.[1] |

| Infrared (IR) | FTIR, ATR-IR, and Vapor Phase IR spectra are available, showing characteristic vibrational frequencies.[1] |

Synthesis of this compound

This compound can be synthesized via several routes, typically involving the cyclization of a precursor molecule. Below are detailed protocols for two common methods.

Experimental Protocol 1: Synthesis from o-Nitrophenyl Acetate

This method involves the reductive carbonylation and cyclization of o-nitrophenyl acetate.

Methodology:

-

Charging the Autoclave: An autoclave is charged with 18.1 g of o-nitrophenyl acetate, 2.50 g of 5% palladium-on-carbon, 0.50 g of ferric chloride, 25 mL of acetic anhydride, and 75 mL of acetic acid.[8]

-

Reaction Conditions: The autoclave is purged with nitrogen and then pressurized to 5,000 psig with carbon monoxide.[8] The mixture is heated to 190°C for 5 hours.[8]

-

Work-up and Purification:

-

After the reaction, the catalyst is separated by filtration and washed with acetone.[8]

-

The solvents are evaporated under reduced pressure.[8]

-

The residual oil is dissolved in ether, and the solution is washed with aqueous sodium bicarbonate and then with water.[8]

-

After evaporating the ether, the crude product is purified by distillation (b.p. 102-110°C at 30 mm Hg) to yield this compound.[8]

-

Experimental Protocol 2: Synthesis from N-Phenylacetamides

This modern approach utilizes a palladium-catalyzed intramolecular C-O coupling reaction.[9][10]

Methodology:

-

Reactant Mixture: A mixture of N-phenylacetamide (substrate), Pd(OAc)₂ (catalyst), K₂S₂O₈ (oxidant), and TfOH (acid) is prepared in a suitable solvent.[9][10]

-

Reaction Conditions: The reaction is carried out under specific temperature and time conditions, which are optimized based on the substrate. Triflic acid (TfOH) has been identified as a key factor for this cyclization.[9][10]

-

Work-up and Purification:

-

Once the reaction is complete, as monitored by TLC, water and ethyl acetate are added to the reaction mixture.[11]

-

The organic layer is extracted, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[11]

-

The resulting residue is purified by column chromatography on silica gel to yield the this compound derivative.[11]

-

Reactivity and Applications

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for more complex molecules.[12][13] Its chemical structure allows for a variety of transformations, making it a versatile intermediate.[12]

-

Pharmaceutical Synthesis: It is used in the synthesis of various pharmaceutical compounds, including anticancer, anti-inflammatory, and antiviral agents.[2][12] Notably, it is a precursor in the synthesis of the HIV-reverse transcriptase inhibitor L-696,299.[6]

-

Drug Discovery: Medicinal chemists use this compound to create libraries of related compounds for lead optimization, systematically modifying them to improve potency and pharmacokinetic (ADME) properties.[12]

-

Dyes and Materials: The compound has been used in the synthesis of bis-styryl dyes.[6] Benzoxazole derivatives are also explored in materials science for their thermal stability and potential use in polymers and photoactive materials.[3]

-

Chemical Reactions: The aromatic ring system can participate in electrophilic substitution reactions.[2] The methyl group at the 2-position can be reactive, condensing with aromatic aldehydes that have acidic protons.[6]

Biological and Pharmacological Profile

This compound and its derivatives exhibit a range of biological activities. It has been identified as an endogenous metabolite.[5]

-

Antimicrobial Activity: It has shown inhibitory effects against bacteria such as S. aureus and E. coli.[2]

-

Anticancer Activity: Studies have indicated that this compound can inhibit human ovarian carcinoma cells in vitro, potentially through the inhibition of DNA synthesis.[2]

-

Enzyme Inhibition: A synthesized derivative of this compound demonstrated significant α-amylase enzyme inhibitory activity.[14]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling. It is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled.[15] It is also a severe skin and eye irritant.[1][16]

| Hazard Type | GHS Classification & Precautionary Statements |

| Physical Hazard | H226: Flammable liquid and vapor.[15] P210: Keep away from heat, sparks, open flames.[17] |

| Health Hazards | H302: Harmful if swallowed.[15] H315: Causes skin irritation.[15] H318/H319: Causes serious eye damage/irritation.[6][15] H335: May cause respiratory irritation.[6][15] |

| Handling | P280: Wear protective gloves/eye protection/face protection.[17] P261: Avoid breathing vapor.[17] Use in a well-ventilated area.[17] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed.[17] It is light and heat sensitive.[16][17] |

| Acute Toxicity | Oral LD₅₀ (mouse) = 1,100 mg/kg.[1] |

| Disposal | The material may be burned in a chemical incinerator. Dispose of via a licensed disposal company.[17] |

References

- 1. This compound | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 95-21-6: this compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzoxazole, 2-methyl- [webbook.nist.gov]

- 5. This compound | CAS#:95-21-6 | Chemsrc [chemsrc.com]

- 6. 2-甲基苯并噁唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(95-21-6) IR Spectrum [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 2-methylbenzoxazoles directly from N -phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02566A [pubs.rsc.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound(95-21-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-Methylbenzoxazole: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzoxazole (CAS No. 95-21-6) is a heterocyclic aromatic organic compound belonging to the benzoxazole class. It is characterized by a fused benzene and oxazole ring system with a methyl substituent at the 2-position. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Notably, the benzoxazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its role in chemical synthesis and potential biological activities.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a white to off-white solid at room temperature, with a distinct, slightly aromatic odor.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and dichloromethane.[2][4]

Identification and Structural Data

| Property | Value | Reference(s) |

| IUPAC Name | 2-methyl-1,3-benzoxazole | [5] |

| CAS Number | 95-21-6 | [3] |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Canonical SMILES | CC1=NC2=CC=CC=C2O1 | [5] |

| InChI Key | DQSHFKPKFISSNM-UHFFFAOYSA-N | [3] |

Physical and Chemical Constants

| Property | Value | Reference(s) |

| Appearance | Colorless to yellow liquid or solid | [2][3] |

| Melting Point | 5-10 °C | [3] |

| Boiling Point | 178 °C | [3] |

| Density | 1.121 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.550 | [3] |

| Flash Point | 75 °C (closed cup) | [3] |

| Solubility in Water | Sparingly soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol | [2] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of aromatic heterocyclic compounds. The benzene ring can undergo electrophilic substitution reactions.[1] The compound is stable under normal temperatures and pressures but is noted to be light-sensitive.[6] It is incompatible with strong oxidizing agents, direct light, and heat.[7] Thermal decomposition may produce hazardous gases, including nitrogen oxides and carbon monoxide.[7]

A key reaction of this compound is its condensation with aromatic aldehydes that possess acidic protons. This reactivity is utilized in the synthesis of more complex molecules, such as the HIV-reverse transcriptase inhibitor L-696,299 and various bis-styryl dyes.[3]

Experimental Protocols

Synthesis of this compound from o-Aminophenol

This protocol describes a common method for the synthesis of this compound via the condensation and cyclization of o-aminophenol with acetic anhydride.

Materials:

-

o-Aminophenol

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for distillation (optional, for purification)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-aminophenol (1 equivalent) and acetic anhydride (1.1 to 1.5 equivalents). Glacial acetic acid can be used as a solvent if necessary.

-

Reaction: Heat the mixture to reflux (approximately 140-160 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-8 hours.[8]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH of the solution is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

-

Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[8]

Spectroscopic Characterization

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial.[10]

-

Ensure the sample is fully dissolved. If necessary, use a vortex mixer.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[10]

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Instrument: 300 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay: 1-5 seconds

-

Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Expected ¹H NMR Data (in CDCl₃):

-

~2.66 ppm (s, 3H): Methyl protons (-CH₃)

-

~7.32-7.34 ppm (m, 2H): Aromatic protons

-

~7.49 ppm (m, 1H): Aromatic proton

Sample Preparation (Neat Liquid Film):

-

Place one or two drops of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Instrument: FT-IR Spectrometer

-

Mode: Transmittance

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Procedure: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate, the broader class of benzoxazole derivatives is the subject of extensive research in medicinal chemistry due to a wide range of biological activities.

Anticancer Activity: Several studies have demonstrated that benzoxazole derivatives possess potent anticancer properties. For instance, some derivatives have been shown to inhibit human ovarian carcinoma cells in vitro, potentially through the inhibition of DNA synthesis.[4] Other benzoxazole compounds have been developed as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis.[13] A novel synthesized benzoxazole derivative has been shown to reduce the activation of NF-κB, leading to increased apoptosis in breast cancer cell lines.[14]

Antibacterial Activity: this compound has been reported to inhibit the growth of bacteria such as S. aureus and E. coli. The proposed mechanism, though not fully elucidated, may involve the inhibition of protein or DNA synthesis, potentially by targeting enzymes like DNA gyrase and topoisomerase IV.[4]

Due to a lack of specific signaling pathway data for this compound, the diagram below illustrates a generalized workflow for evaluating the in vitro anticancer activity of a benzoxazole compound, a common procedure in drug discovery.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and severe eye irritation.[3] It may also cause respiratory irritation. It is a combustible liquid.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from incompatible substances and protected from light.[7]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic chemistry methods. While its direct biological applications are limited, the benzoxazole scaffold it represents is of significant interest to the drug discovery community. Further research into the biological activities of this compound and its derivatives may uncover novel therapeutic agents. This guide provides a foundational resource for researchers working with this compound, encompassing its core properties, synthesis, characterization, and potential relevance in medicinal chemistry.

References

- 1. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 99 95-21-6 [sigmaaldrich.com]

- 4. CAS 95-21-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. This compound(95-21-6) IR Spectrum [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medicinescience.org [medicinescience.org]

Characterization of 2-Methylbenzoxazole (CAS Number 95-21-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Methylbenzoxazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectral data, synthesis protocols, and known biological activities, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

This compound is a colorless to pale yellow liquid with a distinct aromatic odor. It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, methanol, and dichloromethane.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [2][3] |

| Molecular Weight | 133.15 g/mol | [2][3] |

| CAS Number | 95-21-6 | [2][3] |

| Melting Point | 5-10 °C | [4] |

| Boiling Point | 178 °C | [4] |

| Density | 1.121 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.550 | [4] |

| Flash Point | 75 °C (167 °F) | [4] |

| LogP | 2.13620 | [5] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically exhibits a singlet for the methyl protons and a complex multiplet system for the four aromatic protons of the benzene ring.

-

~2.6 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the 2-position.

-

~7.3-7.8 ppm (m, 4H): This multiplet region arises from the four protons on the fused benzene ring. The exact chemical shifts and coupling patterns can be complex due to the asymmetry of the heterocyclic ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

~15.0 ppm: Signal for the methyl carbon.

-

~110-130 ppm: Four signals corresponding to the carbons of the benzene ring.

-

~140-150 ppm: Two signals for the bridgehead carbons of the fused ring system.

-

~165 ppm: Signal for the C2 carbon of the oxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

~3050 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2950 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~1615 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic and heterocyclic rings.

-

~1570 cm⁻¹: C=N stretching vibration of the oxazole ring.

-

~1240 cm⁻¹: C-O-C stretching vibration of the oxazole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak (M⁺) at m/z = 133, corresponding to its molecular weight. The fragmentation pattern provides further structural information.

-

m/z = 133 (M⁺): Molecular ion peak.

-

m/z = 105: Loss of CO, a common fragmentation for benzoxazoles.

-

m/z = 92: Loss of acetonitrile (CH₃CN) from the molecular ion.

-

m/z = 77: Phenyl cation, resulting from further fragmentation.

Synthesis of this compound

This compound can be synthesized through several routes. A common and efficient method involves the condensation of o-aminophenol with acetic anhydride.

Experimental Protocol: Synthesis from o-Aminophenol and Acetic Anhydride

This protocol details the synthesis of this compound via the reaction of o-aminophenol with acetic anhydride, followed by cyclization.

Materials:

-

o-Aminophenol

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol in a minimal amount of glacial acetic acid (optional).

-

Acylation: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.

-

Cyclization: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford pure this compound.

Biological Activity and Relevance in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6] this compound itself is considered an endogenous metabolite.[5]

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Benzoxazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds allosterically bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing conformational changes that inhibit its polymerase activity. This mechanism is crucial for blocking the replication of the HIV-1 virus. This compound serves as a key building block in the synthesis of more complex benzoxazole-containing NNRTIs.

Anticancer Activity: Kinase Inhibition

Several studies have highlighted the potential of benzoxazole derivatives as anticancer agents, often acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 signaling can suppress tumor growth by preventing the formation of new blood vessels. Benzoxazole derivatives have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling.

Neuroprotective Effects in Alzheimer's Disease Models

Recent research has explored the potential of benzoxazole derivatives in the context of neurodegenerative diseases like Alzheimer's. Some derivatives have been shown to exhibit neuroprotective effects in preclinical models by modulating signaling pathways such as the Akt/GSK-3β/NF-κB pathway. These compounds have been observed to reduce β-amyloid-induced neurotoxicity and tau hyperphosphorylation, key pathological hallmarks of Alzheimer's disease.

Safety and Handling

This compound is a combustible liquid and should be handled with care. It is harmful if swallowed and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[7]

Conclusion

This compound is a valuable heterocyclic compound with well-characterized physicochemical and spectral properties. Its versatile reactivity makes it a key starting material for the synthesis of a wide range of biologically active molecules. The benzoxazole scaffold continues to be a promising pharmacophore in the development of new therapeutic agents, particularly in the areas of antiviral, anticancer, and neuroprotective drug discovery. This technical guide provides a solid foundation for researchers and scientists working with or exploring the potential of this compound and its derivatives.

References

- 1. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of 2-Methylbenzoxazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylbenzoxazole in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on summarizing the existing qualitative and semi-quantitative information and detailing standardized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₈H₇NO. It consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position. This structure imparts a semi-polar nature to the molecule, influencing its solubility characteristics. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes.

Solubility of this compound: Data Summary

The solubility of this compound is generally characterized as low in aqueous solutions and significantly higher in organic solvents. The principle of "like dissolves like" is a key determinant of its solubility profile.

Table 1: Summary of this compound Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | ~1038 mg/L | Estimated |

| Water | Not Specified | ≥13.1 mg/mL | Experimental |

| Ethanol (EtOH) | Not Specified | Soluble | Qualitative[1] |

| Ethanol (EtOH) | Not Specified | ≥28.1 mg/mL | Experimental |

| Methanol | Not Specified | Soluble | Qualitative |

| Dichloromethane | Not Specified | Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥26.6 mg/mL | Experimental |

Note: The available quantitative data is limited and may vary depending on the experimental conditions. The values presented should be considered as a guide, and it is highly recommended to experimentally determine the solubility for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer. The equilibration time is critical and should be sufficient to ensure that the concentration of the dissolved solute remains constant. A period of 24 to 72 hours is typically recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the undissolved solid. Filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) is recommended to remove any fine particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to prepare a saturated solution of this compound and separate the undissolved solid.

-

Weighing the Aliquot: Accurately weigh a clean, dry, and pre-weighed evaporating dish. Transfer a precise volume (e.g., 10 mL) of the clear, saturated supernatant into the evaporating dish and reweigh to determine the exact mass of the solution.

-

Solvent Evaporation: Gently heat the evaporating dish in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely.

-

Drying to a Constant Weight: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound. Periodically cool the dish in a desiccator and weigh it until a constant weight is achieved.

-

Calculation: The solubility can be calculated as the mass of the dried solute per mass or volume of the solvent.

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Prepare and Analyze the Saturated Solution: Prepare a saturated solution of this compound using the Shake-Flask Method (steps 1-4).

-

Dilution and Measurement: Accurately dilute the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution, which represents its solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive solubility study of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While there is a general understanding that this compound is more soluble in organic solvents than in water, this guide highlights the significant gap in publicly available, comprehensive quantitative solubility data. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining the solubility of this compound in solvents relevant to their specific applications. Accurate and systematic solubility studies are paramount for the successful formulation, purification, and application of this compound.

References

A Technical Guide on 2-Methylbenzoxazole: From Chemical Scaffold to Biologically Active Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research into the specific mechanism of action of 2-Methylbenzoxazole in biological systems is exceedingly limited. The compound is primarily recognized as an endogenous metabolite, a flavoring agent, and a synthetic building block.[1][2] This guide will briefly cover the known characteristics of this compound and then provide an in-depth focus on the biological activities and mechanisms of its derivatives, for which substantial research is available.

Overview of this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₇NO.[2] It belongs to the class of benzoxazoles, which feature a benzene ring fused to an oxazole ring.[3] While it has been identified as an endogenous metabolite and is used as a flavoring agent in the food industry, its primary role in the scientific field is that of a precursor or scaffold for the synthesis of more complex molecules.[1][2][4] For instance, it is used as a starting material in the synthesis of certain bis-styryl dyes and was utilized in the development of the HIV-reverse transcriptase inhibitor L-696,299.[5][6] Toxicological data indicates it is a skin and eye irritant and can be harmful if swallowed, with an oral LD50 of 1,100 mg/kg in mice.[2]

The true pharmacological significance of this molecule lies in the diverse biological activities exhibited by its derivatives. The benzoxazole nucleus is a key feature in many compounds being researched for antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[4][7]

Biological Mechanisms of 2-Substituted Benzoxazole Derivatives

The this compound scaffold has been instrumental in the development of novel therapeutic agents. By modifying the core structure, researchers have created derivatives with potent biological activities. A prominent area of this research is in the field of antimicrobials.

A significant mechanism of action for several 2-substituted benzoxazole derivatives is the inhibition of bacterial DNA gyrase.[8] This enzyme is a type II topoisomerase essential for bacterial DNA replication, and its absence in eukaryotes makes it an attractive target for antibacterial drugs.[8] By binding to this enzyme, the benzoxazole compounds interfere with the process of DNA supercoiling, leading to the disruption of DNA replication and ultimately, bacterial cell death.[8]

Signaling Pathway: DNA Gyrase Inhibition by Benzoxazole Derivatives

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Quantitative Data for Benzoxazole Derivatives

The following table summarizes the antimicrobial activity of selected 2-substituted benzoxazole derivatives against various microbial strains. The data is presented as the zone of inhibition, a common metric in antimicrobial susceptibility testing.

| Compound ID | Target Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference Standard | Zone of Inhibition (mm) |

| 18 | E. coli | 25 | 20 | Cefixime | 24 |

| 18 | S. aureus | 25 | 17 | Cefixime | 25 |

| 21 | E. coli | 25 | 22 | Cefixime | 24 |

| 21 | S. aureus | 25 | 18 | Cefixime | 25 |

| 18 | C. albicans | 25 | 17 | Griseofulvin | 21 |

| 21 | C. albicans | 25 | 16 | Griseofulvin | 21 |

Data synthesized from studies on 2-substituted benzoxazole derivatives.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the antimicrobial activity of benzoxazole derivatives.

This method is used to assess the in vitro antibacterial and antifungal potential of synthesized benzoxazole derivatives.[8]

1. Preparation of Microbial Cultures:

-

Obtain microbial strains (e.g., S. aureus, E. coli, C. albicans) from a microbial type culture collection.

-

For antibacterial assays, prepare a fresh inoculum of the test organism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

For antifungal assays, incubate fungal strains for 24 hours at 37°C. Grow yeasts in Sabouraud Dextrose Agar (SDA) and molds in Potato Dextrose Agar (PDA) at 28°C.[8]

2. Preparation of Agar Plates and Test Compounds:

-

Prepare Mueller-Hinton Agar (MHA) for bacteria and SDA/PDA for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.

-

Prepare a stock solution of the synthesized benzoxazole derivatives at a predetermined concentration (e.g., 25 µg/mL).[8]

-

Prepare sterile filter paper discs (6 mm diameter). Impregnate the discs with the test compound solution.

-

Prepare positive control discs with a standard antibiotic (e.g., Cefixime for bacteria, Griseofulvin for fungi) and negative control discs with the solvent used for the compounds.[8]

3. Inoculation and Incubation:

-

Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Aseptically place the impregnated paper discs (test compounds, positive control, negative control) on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions: typically 37°C for 24 hours for bacteria and 28°C for 48-96 hours for fungi.[8]

4. Data Collection and Analysis:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

-

Compare the zone of inhibition of the test compounds with that of the positive and negative controls to determine their antimicrobial efficacy.

Experimental Workflow: Agar Disk Diffusion Assay

Caption: Standard workflow for antimicrobial susceptibility testing.

Conclusion

While this compound itself does not have a well-defined mechanism of action in biological systems, its core structure is a highly valuable scaffold in medicinal chemistry. Derivatives based on this structure have demonstrated a wide array of potent biological activities, most notably as antimicrobial agents that function through mechanisms such as the inhibition of bacterial DNA gyrase. The continued exploration of 2-substituted benzoxazoles holds significant promise for the development of new therapeutic agents to combat a range of diseases.

References

- 1. This compound | CAS#:95-21-6 | Chemsrc [chemsrc.com]

- 2. This compound | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Methyl-4,5-benzoxazole (HMDB0032390) [hmdb.ca]

- 4. jocpr.com [jocpr.com]

- 5. 2-メチルベンゾオキサゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. repository.najah.edu [repository.najah.edu]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole, a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring, forms the core of a versatile class of molecules known as 2-substituted benzoxazole derivatives. These compounds have garnered significant attention in the fields of medicinal chemistry, materials science, and drug development due to their wide spectrum of biological activities and diverse applications.[1] The planar structure of the benzoxazole nucleus allows for varied substitutions at the 2-position, leading to a vast library of derivatives with tailored pharmacological profiles. This guide provides a comprehensive overview of the synthesis, chemical properties, and prominent biological activities of 2-substituted benzoxazole derivatives, complete with detailed experimental protocols and visual representations of key mechanisms of action.

Synthesis of 2-Substituted Benzoxazole Derivatives

The synthesis of the 2-substituted benzoxazole core can be achieved through several strategic approaches, often involving the condensation of a 2-aminophenol with a suitable electrophilic partner. These methods range from traditional acid-catalyzed cyclizations to modern, environmentally benign "green" chemistry protocols.

One of the most common and direct methods involves the condensation of 2-aminophenol with carboxylic acids or their derivatives, such as acid chlorides or esters.[2] More recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a method utilizing triflic anhydride (Tf₂O) and 2-fluoropyridine promotes the electrophilic activation of tertiary amides for reaction with 2-aminophenols, resulting in a cascade reaction of nucleophilic addition, intramolecular cyclization, and elimination to yield the desired benzoxazole derivatives in high yields.[3]

Another approach employs imidazolium chloride as a metal-free and economical promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and N,N-dimethylformamide (DMF) derivatives.[4] Green chemistry principles have also been successfully applied, utilizing microwave irradiation or sonochemistry to accelerate reactions and reduce the use of hazardous solvents.[5]

Representative Synthetic Protocols

Below are detailed experimental protocols for the synthesis of 2-substituted benzoxazole derivatives, showcasing the diversity of available methodologies.

Protocol 1: Synthesis via Tf₂O-Promoted Activation of Tertiary Amides [3]

-

Reagents: Tertiary amide, 2-aminophenol, triflic anhydride (Tf₂O), 2-fluoropyridine, dichloromethane (DCM), triethylamine (Et₃N).

-

Procedure:

-

To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-fluoropyridine (1 mmol).

-

Cool the mixture to 0 °C and add Tf₂O (0.6 mmol) dropwise. Stir for 15 minutes.

-

Add the 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.

-

Quench the reaction with Et₃N (0.5 mL).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to obtain the 2-substituted benzoxazole.

-

Protocol 2: Metal-Free Synthesis using Imidazolium Chloride [4]

-

Reagents: 2-aminophenol, N,N-dimethylacetamide (DMA), imidazolium chloride.

-

Procedure:

-

In a reaction vessel, combine 2-aminophenol (5.5 mmol), DMA (5 mL), and imidazolium chloride (1.65 mmol).

-

Stir the mixture at 140 °C for 8 hours.

-

After completion, cool the reaction mixture and add water (15 mL) and ethyl acetate (20 mL).

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 2-substituted benzoxazole.

-

Protocol 3: Green Synthesis via Microwave Irradiation [5]

-

Reagents: 2-aminophenol derivative, aromatic aldehyde, Choline Chloride/Oxalic Acid Deep Eutectic Solvent (DES).

-

Procedure:

-

Prepare the DES by heating an equimolar mixture of choline chloride and oxalic acid at 80 °C until a homogeneous liquid is formed.

-

In a microwave-safe reaction vessel, combine the 2-aminophenol derivative (1 mmol), aromatic aldehyde (1 mmol), and the prepared DES (0.1 mmol).

-

Irradiate the mixture in a microwave reactor at 300 W for 10-12 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and perform a work-up with ethyl acetate and water.

-

Separate the organic layer, dry, and concentrate to obtain the crude product.

-

Purify by column chromatography.

-

Biological Activities of 2-Substituted Benzoxazole Derivatives

The versatility of the 2-substituted benzoxazole scaffold has led to the discovery of a wide array of biological activities, making these compounds promising candidates for drug development.

Antimicrobial Activity

Many 2-substituted benzoxazole derivatives exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6] The mechanism of action for some of these compounds has been attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[7]

Table 1: Antimicrobial Activity of Selected 2-Substituted Benzoxazole Derivatives (MIC Values in µg/mL)

| Compound ID | S. aureus | E. coli | Reference |

| Compound A | 12.5 | 25 | [8] |

| Compound B | >512 | 64 | [9] |

| Compound C | 3.125 (MRSA) | - | [10] |

| IITR00803 | - | 16 | [11] |

Anticancer Activity

A significant number of 2-substituted benzoxazoles have demonstrated potent in vitro and in vivo anticancer activity against various cancer cell lines.[12][13][14] Their mechanisms of action are often multifactorial and can include the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[12]

Table 2: Anticancer Activity of Selected 2-Substituted Benzoxazole Derivatives (IC₅₀ Values in µM)

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

| Compound 4c | 5.76 | 7.36 | 9.45 | [14] |

| Compound 9f | 7.44 | 8.24 | 9.99 | [14] |

| Compound 12l | - | 15.21 | 10.50 | [12] |

| Compound 5e | 6.93 | 8.67 | 4.13 | [1] |

Anti-inflammatory Activity

Certain 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action is often linked to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[15][16]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-substituted benzoxazole derivatives stem from their ability to interact with and modulate various biological pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate some of the key mechanisms.

DNA Gyrase Inhibition (Antimicrobial)

Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[13][17] Some 2-substituted benzoxazoles act as inhibitors of this enzyme, leading to a disruption of DNA synthesis and ultimately bacterial cell death.[7]

COX-2 Inhibition (Anti-inflammatory)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[18] Selective inhibition of COX-2 by certain 2-substituted benzoxazoles reduces the production of these pro-inflammatory mediators.[19]

VEGFR-2 Signaling Inhibition (Anticancer)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[2][15] In cancer, tumors exploit this pathway to ensure a blood supply for their growth and metastasis. Certain 2-substituted benzoxazoles can inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[12][14]

Experimental Protocols for Biological Assays

To evaluate the biological activity of newly synthesized 2-substituted benzoxazole derivatives, a variety of in vitro assays are employed. The following are representative protocols for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay[5]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial suspension standardized to 0.5 McFarland, stock solutions of test compounds in a suitable solvent (e.g., DMSO).

-

Procedure:

-

Dispense 100 µL of broth/medium into each well of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (broth/medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Anticancer Activity: MTT Assay[13]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials: 96-well plates, cancer cell lines (e.g., HCT-116, MCF-7, HepG2), complete cell culture medium, MTT solution (5 mg/mL in PBS), DMSO, test compounds.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 2-substituted benzoxazole derivatives and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

2-Substituted benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, offering a remarkable breadth of biological activities. The continuous development of novel and efficient synthetic methodologies, including green chemistry approaches, facilitates the generation of diverse libraries of these compounds for biological screening. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with an increasing understanding of their mechanisms of action, positions them as highly promising candidates for the development of new therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals to explore and harness the potential of this important class of heterocyclic compounds.

References

- 1. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 13. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Fluorescent Properties of 2-Methylbenzoxazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of 2-methylbenzoxazole and its derivatives. This class of heterocyclic compounds has garnered significant interest due to their robust photo- and thermal stability, and their diverse applications as fluorescent probes and materials.[1][2] This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes fundamental concepts and workflows.

Core Fluorescent Properties

This compound and its derivatives are known for their fluorescent properties, which can be tuned by chemical modifications to the core structure. The parent compound, this compound, exhibits fluorescence with a quantum yield of 0.05 in cyclohexane.[3] More complex derivatives, such as 2-phenylbenzoxazole and its substituted analogues, often display significantly enhanced fluorescence efficiency.[4][5]

Quantitative Data Summary

The following tables summarize the key photophysical properties of this compound and a selection of its derivatives from the literature. These properties are highly dependent on the molecular structure and the solvent environment.

Table 1: Photophysical Properties of this compound

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |

| This compound | Cyclohexane | 276.5 | 46,400 | ~305 | 0.05[3] |

Table 2: Photophysical Characteristics of 2-(hydroxyphenyl)benzoxazoles and their Fluorosulfate Derivatives [4]

| Compound | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) (%) |

| BOSo | Acetonitrile | 300 | 360 | 15 |

| Solid State | 300 | 485 | 12 | |

| BOSm | Acetonitrile | 300 | 350 | 37 |

| Solid State | 300 | 380 | 25 | |

| BOSp | Acetonitrile | 300 | 375 | 64 |

| Solid State | 300 | 375 | 29 | |

| BOo | Acetonitrile | 335 | 450, 525 | < 1 |

| Solid State | 350 | 540 | 1 | |

| BOm | Acetonitrile | 330 | 360, 480 | < 1 |

| Solid State | 350 | 525 | < 1 | |

| BOp | Acetonitrile | 335 | 360, 500 | < 1 |

| Solid State | 350 | 535 | < 1 |

Table 3: Fluorescence Properties of 2-Aryl-perfluorobenzoxazoles [6]

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) (%) |

| 3a | Dichloromethane | 308 | 351 | 58 |

| 3d | Dichloromethane | 329 | 383 | 99 |

| 3e | Dichloromethane | 323 | 365 | 92 |

| 3h | Dichloromethane | 329 | 382 | 87 |

Experimental Protocols

This section details the methodologies for the synthesis of 2-arylbenzoxazole derivatives and the characterization of their fluorescent properties.

Synthesis of 2-Arylbenzoxazoles

A general and efficient one-pot synthesis of 2-arylbenzoxazoles can be achieved through the reaction of 2-aminophenols with thioamides in the presence of a promoter like triphenylbismuth dichloride.[1]

Materials:

-

2-Aminophenol derivative

-

N-phenylthiobenzamide derivative

-

Triphenylbismuth dichloride (Ph₃BiCl₂)

-

1,2-Dichloroethane (DCE)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure: [1]

-

A mixture of the aminophenol derivative (0.5 mmol), N-phenylthiobenzamide (0.5 mmol), and Ph₃BiCl₂ (1.0 mmol) is stirred in 1,2-DCE (3.0 mL) at 60 °C for 18 hours.

-

After the reaction is complete, the mixture is diluted with water (20 mL) and CH₂Cl₂ (20 mL).

-

The aqueous phase is extracted three times with CH₂Cl₂ (30 mL each).

-

The combined organic phases are washed with brine (20 mL) and dried over MgSO₄.

-

The solvent is evaporated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Measurement of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent compound is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

-

Test compound

-

Standard compound with known quantum yield (e.g., quinine sulfate, rhodamine 6G)

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilute solutions of both the test compound and the standard compound in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]

-

Measure the UV-Vis absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength. The excitation and emission monochromators should be set with a specific spectral bandwidth (e.g., 4.25 nm).[3]

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test and standard compounds.

-

The quantum yield of the test compound (Φ_test) can be calculated using the following equation:

Φ_test = Φ_std * (m_test / m_std) * (n_test / n_std)²

where:

-

Φ_std is the quantum yield of the standard.

-

m_test and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for the test and standard compounds, respectively.

-

n_test and n_std are the refractive indices of the solvents used for the test and standard compounds, respectively.

-

Visualizations

General Structure of 2-Substituted Benzoxazoles

The core structure of this compound can be readily modified at the 2-position and on the benzene ring to tune its fluorescent properties.

Caption: General structure of 2-substituted benzoxazoles.

Experimental Workflow for Characterization

The characterization of novel this compound derivatives follows a systematic workflow from synthesis to application.

Caption: Experimental workflow for characterization.

Application as a Fluorescent Probe for Biothiols

Certain benzoxazole derivatives have been developed as fluorescent probes for the detection of biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[7] The mechanism often involves a reaction between the probe and the thiol group, leading to a significant change in the fluorescence signal.

Caption: Sensing mechanism for biothiol detection.

References

- 1. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 2. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. This compound [omlc.org]

- 4. mdpi.com [mdpi.com]

- 5. PhotochemCAD | this compound [photochemcad.com]